1-(2-Chlorophenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea
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Description
1-(2-Chlorophenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea, also known as MLN8054, is a small molecule inhibitor that is used in scientific research for its ability to inhibit the activity of Aurora A kinase. Aurora A kinase is a protein that is involved in cell division and is overexpressed in many types of cancer. Inhibition of Aurora A kinase has been shown to induce cell death in cancer cells, making it a promising target for cancer therapy.
Scientific Research Applications
Antimicrobial Activity
Compounds structurally related to "1-(2-Chlorophenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea" have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives of 1,5-bis(4-chlorophenyl)-2-methyl-3-(4-methylpiperazin-1-yl)methyl-1H-pyrrole have shown significant activity against Mycobacterium tuberculosis and atypical mycobacteria, with some derivatives demonstrating better activity than standard treatments such as streptomycin (Biava et al., 2008).
Anticancer Activity
The synthesis of molecules with a structure similar to the queried compound has led to the development of potential anticancer agents. For example, compounds derived from the synthesis involving 3-fluoro-4-(4-phenylpiperazin-l-yl)aniline have shown high anti-Mycobacterium smegmatis activity, indicating potential utility in cancer research (Yolal et al., 2012).
Corrosion Inhibition
In the field of materials science, Mannich bases similar to "1-(2-Chlorophenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea" have been identified as effective corrosion inhibitors for mild steel in acidic environments. Studies have shown that these compounds act as mixed-type inhibitors, with their efficiency increasing with concentration (Lavanya et al., 2020).
Enzyme Inhibition and Sensing
Unsymmetrical thiourea derivatives have been studied for their enzyme inhibition properties, particularly against acetylcholinesterase and butyrylcholinesterase, and for their potential as sensing probes for toxic metals like mercury. These studies highlight the versatility of thiourea derivatives in biochemical and environmental applications (Rahman et al., 2021).
properties
IUPAC Name |
1-(2-chlorophenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN4S/c1-16(23-21(27)24-19-11-7-6-10-18(19)22)20(17-8-4-3-5-9-17)26-14-12-25(2)13-15-26/h3-11,16,20H,12-15H2,1-2H3,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFJCKIMYLSMDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N2CCN(CC2)C)NC(=S)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea |
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